molecular formula C10H15NO B12963616 2-(Dimethylamino)-5-ethylphenol

2-(Dimethylamino)-5-ethylphenol

Cat. No.: B12963616
M. Wt: 165.23 g/mol
InChI Key: OCHHGAANQAUVOR-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-ethylphenol is an organic compound with a molecular formula of C10H15NO It is a phenolic compound with a dimethylamino group and an ethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)-5-ethylphenol can be synthesized through several methods. One common approach involves the alkylation of 2-amino-5-ethylphenol with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and advanced purification techniques like chromatography or crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms, which can then be substituted with other nucleophiles.

Major Products Formed

    Oxidation: Quinones or hydroquinones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenols or amines.

Scientific Research Applications

2-(Dimethylamino)-5-ethylphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-ethylphenol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function. The phenolic group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: Similar in structure but lacks the phenolic group.

    5-Ethyl-2-methoxyphenol: Similar in structure but has a methoxy group instead of a dimethylamino group.

    2-(Dimethylamino)phenol: Similar in structure but lacks the ethyl group.

Uniqueness

2-(Dimethylamino)-5-ethylphenol is unique due to the presence of both the dimethylamino and ethyl groups on the phenolic ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(dimethylamino)-5-ethylphenol

InChI

InChI=1S/C10H15NO/c1-4-8-5-6-9(11(2)3)10(12)7-8/h5-7,12H,4H2,1-3H3

InChI Key

OCHHGAANQAUVOR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)N(C)C)O

Origin of Product

United States

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